
(4E, 8E)-Sphingadienine-C18-1-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E, 8E)-Sphingadienine-C18-1-phosphate is a sphingolipid metabolite that plays a crucial role in cellular signaling and regulation. Sphingolipids are a class of lipids that are essential components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate typically involves the use of sphingosine as a starting material. The synthetic route includes several steps such as protection, oxidation, and phosphorylation. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
(4E, 8E)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sphingadienine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated sphingadienine analogs.
科学的研究の応用
(4E, 8E)-Sphingadienine-C18-1-phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sphingolipid metabolism and its role in cellular processes.
Biology: Investigated for its role in cell signaling pathways, particularly those involved in cell growth, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in various research studies.
作用機序
The mechanism of action of (4E, 8E)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to receptors and enzymes that regulate cellular processes. The pathways involved include those related to cell growth, apoptosis, and stress responses, making it a critical component in maintaining cellular homeostasis.
類似化合物との比較
Similar Compounds
(4E, 8E, 10E)-Sphinga-4, 8, 10-trienine: Another sphingolipid metabolite with similar structural features but different biological activities.
(4E, 8E, 12E)-4, 6, 8, 10, 12, 14-hexamethyl-7, 11-bis: A compound with multiple double bonds and hydroxyl groups, used in different biochemical studies.
Uniqueness
(4E, 8E)-Sphingadienine-C18-1-phosphate is unique due to its specific double bond configuration and phosphate group, which confer distinct biological activities and signaling properties. Its ability to interact with various molecular targets and pathways sets it apart from other sphingolipid metabolites.
特性
分子式 |
C23H32O6 |
|---|---|
分子量 |
404.5 g/mol |
InChI |
InChI=1S/C23H32O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h9,16-19,25H,3-8,10-13H2,1-2H3/t16-,17-,18-,19+,20-,21-,22+,23?/m0/s1 |
InChIキー |
VVVBIGJTQWJCHV-VLESFSHWSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C6(COCO6)OCO5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


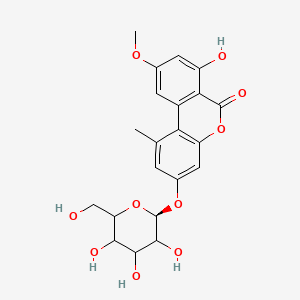
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
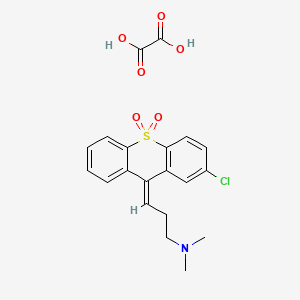
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
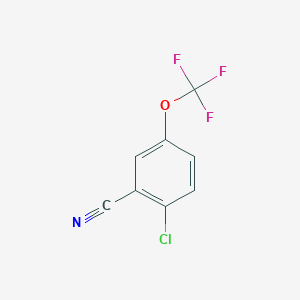
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
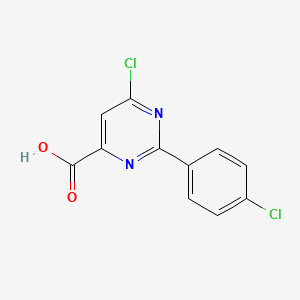
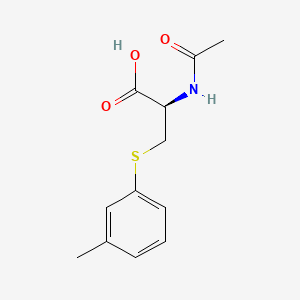
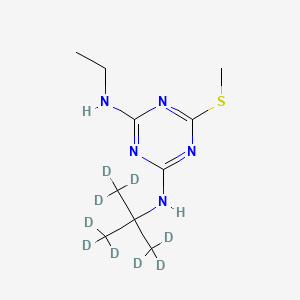
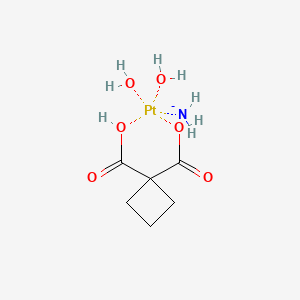
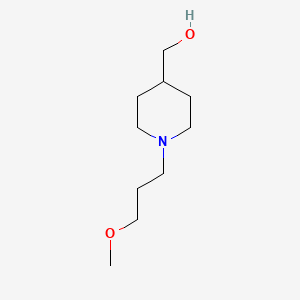
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
